Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)
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Description
“Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)” is a chemical compound with the molecular formula C9H14O2 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H14O2 . The exact structure detailing the arrangement of atoms and bonds is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It’s important to note that the reactions would depend on the conditions and the reactants present .Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.21 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(3-hydroxy-1-bicyclo[2.2.1]heptanyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(10)9-3-2-7(4-9)8(11)5-9/h7-8,11H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPVDTKFPGMBGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCC(C1)C(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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